Sodium 4-aminobenzoate
CAS No.: 54287-22-8
Cat. No.: VC14486790
Molecular Formula: C7H6NNaO2
Molecular Weight: 159.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54287-22-8 |
|---|---|
| Molecular Formula | C7H6NNaO2 |
| Molecular Weight | 159.12 g/mol |
| IUPAC Name | sodium;4-aminobenzoate |
| Standard InChI | InChI=1S/C7H7NO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 |
| Standard InChI Key | XETSAYZRDCRPJY-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC(=CC=C1C(=O)[O-])N.[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Sodium 4-aminobenzoate consists of a benzoate anion substituted with an amino group at the para position, coordinated with a sodium cation. Key structural features include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Sodium 4-aminobenzoate | |
| Molecular Formula | ||
| CAS Number | 555-06-6 | |
| SMILES | [Na+].NC1=CC=C(C=C1)C([O-])=O | |
| InChI Key | XETSAYZRDCRPJY-UHFFFAOYSA-M |
The planar aromatic ring system facilitates conjugation between the amino and carboxylate groups, enhancing stability and solubility .
Physical and Chemical Characteristics
Sodium 4-aminobenzoate exhibits distinct physical properties:
| Property | Value | Source |
|---|---|---|
| Melting Point | >300°C | |
| Solubility | 50 mg/mL in water | |
| Density | N/A | |
| Boiling Point | 339.9°C at 760 mmHg | |
| Flash Point | 159.4°C |
Its high thermal stability (>300°C) and aqueous solubility make it suitable for pharmaceutical formulations . The compound exists as a yellow crystalline powder under standard conditions .
Synthesis and Industrial Production
Synthesis Pathways
Sodium 4-aminobenzoate is typically synthesized via neutralization of 4-aminobenzoic acid with sodium hydroxide:
This exothermic reaction proceeds quantitatively under controlled pH conditions . Industrial batches achieve ≥98% purity through recrystallization from aqueous ethanol .
Quality Control Specifications
Commercial grades must adhere to strict standards:
Chromatographic methods (HPLC, GC-MS) and spectroscopic techniques (FT-IR, NMR) validate compliance .
Pharmaceutical and Industrial Applications
Drug Intermediate
As a key precursor in synthesizing:
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Sulfonamide antibiotics: Facilitates incorporation of the sulfanilamide moiety .
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Local anesthetics: Modifies solubility profiles of procaine derivatives .
Biochemical Research
Sodium 4-aminobenzoate serves as a substrate for 4-aminobenzoate hydroxylase, an FAD-dependent monooxygenase in Agaricus bisporus. The enzyme catalyzes:
Kinetic parameters include for 4-aminobenzoate and .
| Parameter | Finding |
|---|---|
| Mutagenicity | Negative (Ames test) |
| Skin Sensitization | Low risk at ≤5% concentration |
| Phototoxicity | Potential under UV exposure |
Occupational Hazards
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